L-Methionine sulfone

概要

説明

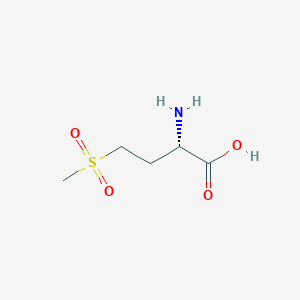

L-Methionine sulfone is an organic compound that belongs to the class of amino acids. It is a derivative of L-methionine, where the sulfur atom is oxidized to a sulfone group. This compound is characterized by its molecular formula C5H11NO4S and a molecular weight of 181.21 g/mol . This compound is typically found as a white crystalline powder and is known for its stability and solubility in water.

準備方法

Synthetic Routes and Reaction Conditions: L-Methionine sulfone can be synthesized through the oxidation of L-methionine. One common method involves using hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure complete oxidation of the sulfur atom to the sulfone group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions to achieve high yields and purity. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to isolate the final product .

化学反応の分析

Oxidation Pathway to Methionine Sulfone

L-Methionine sulfone is formed via a two-step oxidation process:

- First oxidation : Methionine → Methionine sulfoxide (MetSO)

- Second oxidation : Methionine sulfoxide → Methionine sulfone

This irreversible oxidation occurs under strong oxidative stress or enzymatic activity. Unlike methionine sulfoxide, methionine sulfone is not reduced back to methionine in biological systems, making it a terminal oxidation product .

Key Data :

Substrate for Human Neutrophil Elastase (HNE)

HNE exhibits a strong preference for methionine sulfone at the P3 position in peptide substrates. This enhances catalytic efficiency () by 49.4-fold compared to non-oxidized methionine .

- Mechanism : The sulfone’s -SO₂ group forms a hydrogen bond with Gly193 in the HNE S3 pocket, stabilizing substrate binding (confirmed via molecular dynamics) .

- Biological Impact : Facilitates proteolytic cleavage in oxidative environments (e.g., chronic inflammation) .

Inhibition of Glutamine Synthetase (GS) and Glutamate Synthetase

Methionine sulfone suppresses GS activity by competing with methionine, disrupting glutamate synthesis pathways .

Acetylation by Bacterial Enzymes

The enzyme pita acetylates methionine sulfone, contributing to bacterial resistance against methionine sulfoximine (a glutamine synthetase inhibitor) .

Metabolic Stability and Biological Fate

- No utilization in mammals : Methionine sulfone cannot substitute for methionine in protein synthesis or be metabolized to cysteine/taurine in rats .

- Excretion : Accumulates in plasma and urine under oxidative stress, serving as a biomarker .

Comparative Metabolism :

| Compound | Growth Support (Weanling Rats) | Conversion to Taurine |

|---|---|---|

| Methionine | Yes | Yes |

| Methionine sulfoxide | Partial (60% efficiency) | Limited |

| Methionine sulfone | No | No |

Key Research Findings

科学的研究の応用

Peptide Synthesis

L-Methionine sulfone is extensively utilized as a building block in solid-phase peptide synthesis (SPPS). This method allows researchers to efficiently create complex peptides by linking amino acids in a controlled manner. The sulfone group enhances the stability and reactivity of peptides during synthesis, improving yields and purity.

Table 1: Comparison of Peptide Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High efficiency, scalability | Requires specialized equipment |

| Liquid-Phase Synthesis | Simplicity, lower cost | Lower yields, more purification steps |

Drug Development

In drug development, this compound contributes to the design of novel therapeutics, particularly peptide-based drugs. Its ability to modify biological pathways makes it a critical component in developing drugs that target specific diseases. Research has shown that incorporating this compound into drug candidates can enhance their efficacy and reduce side effects.

Case Study: Peptide-Based Drug Development

A study demonstrated that a peptide incorporating this compound exhibited improved binding affinity to its target receptor compared to traditional peptides. This enhancement resulted in increased therapeutic potential for treating specific cancers.

Bioconjugation

The unique reactivity of the sulfone group allows for effective bioconjugation, where peptides are attached to other biomolecules. This application is crucial for developing advanced drug delivery systems that can improve the bioavailability and targeting of therapeutics.

Table 2: Bioconjugation Applications

| Application | Description |

|---|---|

| Antibody-Drug Conjugates | Targeted delivery of cytotoxic agents |

| Vaccine Development | Enhancing immune response through conjugation |

Research in Protein Engineering

This compound is instrumental in protein engineering, particularly in studying protein structure and function. By modifying amino acids within proteins, researchers can investigate the effects on stability and activity, leading to the development of proteins with enhanced properties.

Case Study: Protein Stability Enhancement

Research indicated that introducing this compound into a protein structure led to increased thermal stability and resistance to denaturation, making it a valuable tool for industrial applications.

Analytical Chemistry

In analytical chemistry, this compound is used in various techniques such as mass spectrometry for peptide identification and quantification. Its role in proteomics facilitates the study of complex protein mixtures, aiding in biomarker discovery and disease research.

Table 3: Analytical Techniques Utilizing this compound

| Technique | Application |

|---|---|

| Mass Spectrometry | Identification of peptides |

| High-Performance Liquid Chromatography (HPLC) | Purification and analysis of compounds |

作用機序

The mechanism of action of L-methionine sulfone involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant by scavenging reactive oxygen species and protecting proteins from oxidative damage. The compound can also modulate enzyme activities, particularly those involved in redox reactions, such as methionine sulfoxide reductases .

類似化合物との比較

L-Methionine sulfone can be compared with other sulfur-containing amino acid derivatives:

L-Methionine sulfoxide: An intermediate oxidation product of L-methionine, less oxidized than the sulfone.

L-Cysteic acid: Another sulfur-containing amino acid derivative, but with a different oxidation state and functional group.

L-Methionine sulfoximine: A compound with a similar structure but different oxidation state and biological activity.

Uniqueness: this compound is unique due to its high oxidation state and stability, making it a valuable compound for studying oxidative processes and as a reagent in various chemical reactions .

生物活性

L-Methionine sulfone (MetSO2) is a sulfoxide derivative of the amino acid methionine, characterized by a sulfonyl group. This compound has garnered attention in biochemical and nutritional research due to its distinct biological activities and implications for health.

This compound is formed through the oxidation of methionine, primarily in the presence of reactive oxygen species. It is not a proteogenic amino acid and cannot be incorporated into proteins during translation. Instead, it is metabolized through various pathways, primarily involving reduction back to methionine via methionine sulfoxide reductases (Msrs), which play a crucial role in cellular redox balance and oxidative stress response .

Biological Functions

- Antioxidant Role : Methionine sulfone has been implicated in antioxidant functions. Methionine sulfoxide reductases can reduce MetSO2 back to methionine, thereby mitigating oxidative damage . This reduction process is vital for maintaining cellular integrity under oxidative stress conditions.

- Growth Utilization : Research indicates that while L-methionine and L-methionine sulfoxide can support growth in weanling rats, this compound does not contribute effectively to growth or weight gain. In controlled studies, rats fed diets containing methionine sulfone exhibited no significant weight gain compared to those receiving methionine or methionine sulfoxide .

- Bioavailability : Studies have shown that the bioavailability of L-methionine sulfoxide is significantly higher than that of this compound. For instance, administration of L-methionine resulted in a rapid restoration of liver glutathione levels, while this compound demonstrated only limited effectiveness .

Clinical Implications

- Association with Disease : Elevated levels of methionine sulfoxide have been linked to various health conditions, including vascular diseases such as moyamoya disease. A study found that serum levels of methionine sulfoxide were significantly higher in patients with moyamoya disease compared to healthy controls, suggesting a potential biomarker role for oxidative stress .

- Metabolic Dysregulation : Altered levels of methionine sulfone have been associated with metabolic dysregulation in infants born to mothers undergoing combination antiretroviral therapy (cART). This suggests that maternal health can influence infant metabolic profiles and highlights the potential implications for nutrition and health monitoring in vulnerable populations .

Comparative Analysis of Biological Activity

The following table summarizes the comparative biological activity and utilization of L-Methionine, L-Methionine Sulfoxide, and this compound:

| Compound | Growth Utilization | Antioxidant Activity | Bioavailability | Clinical Relevance |

|---|---|---|---|---|

| L-Methionine | High | Yes | High | Supports protein synthesis |

| L-Methionine Sulfoxide | Moderate | Yes | Moderate | Potential antioxidant benefits |

| This compound | None | Limited | Low | Associated with metabolic dysregulation |

Case Studies

- Animal Studies : In experiments with weanling rats, it was observed that while methionine and its sulfoxide form supported growth effectively, methionine sulfone did not contribute to weight gain or plasma sulfur amino acid levels .

- Human Studies : A recent study indicated that elevated serum levels of methionine sulfoxide are significantly associated with an increased risk of moyamoya disease, suggesting its potential role as a biomarker for vascular health .

特性

IUPAC Name |

(2S)-2-amino-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUNFLYVYCGDHP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7314-32-1 | |

| Record name | L-Methionine sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7314-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-methionine sulfone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-amino-4-(methylsulphonyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z9QH81BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methionine sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。